Benzyl 3-methyl-2-(methylamino)butanoate
Description
Benzyl 3-methyl-2-(methylamino)butanoate is a branched-chain amino ester featuring a benzyl ester group, a methyl-substituted amino moiety, and a butanoate backbone. This compound is notably referenced in pharmaceutical contexts as ramelteon impurity H (CAS 137864-45-0), a byproduct or degradation product of ramelteon, a melatonin receptor agonist used to treat insomnia . Its molecular formula is C₄₅H₄₁N₅O₂ (MW 683.84), with structural complexity arising from a trityl-protected tetrazolylphenyl substituent . A related derivative, Benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate (CAS 137863-20-8), shares the core structure but includes a pentanoyl group and a tetrazolylphenyl moiety (C₃₁H₃₅N₅O₃, MW 525.64) . These variations highlight the compound’s role as a scaffold in medicinal chemistry, where substituents modulate biological activity and pharmacokinetics.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
InChI Key |
GNXSEJASXOKTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-methyl-2-(methylamino)butanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with 3-methyl-2-(methylamino)butanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-methyl-2-(methylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions involving the benzyl group.
Major Products Formed
Hydrolysis: 3-methyl-2-(methylamino)butanoic acid and benzyl alcohol.
Reduction: 3-methyl-2-(methylamino)butanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-methyl-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Benzyl 3-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The benzyl group may interact with aromatic receptors, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences between benzyl 3-methyl-2-(methylamino)butanoate and related compounds:
Key Observations :
- Complexity vs. Simplicity: The target compound’s trityl-tetrazolyl-phenyl substituent contrasts with simpler analogs like benzyl butanoate, which lacks amino or heterocyclic groups .
- Functional Groups : The N,O-bidentate directing group in ’s benzamide derivative enables metal coordination for catalysis , whereas the tetrazolyl group in the target compound may enhance binding affinity in pharmaceuticals .
Spectroscopic Characterization
- Target Compound: Limited data in the evidence, but related analogs were characterized using: 1H/13C NMR: reports δ = 0.91–7.84 ppm for imidazole protons . X-ray diffraction: confirmed crystal structure for the benzamide derivative . GC-MS/IR: Used for purity and functional group analysis in simpler esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
